Cas no 1864074-37-2 (1-(3-Fluorophenyl)butan-1-amine hydrochloride)

1-(3-Fluorophenyl)butan-1-amine hydrochloride is a fluorinated organic compound with applications in pharmaceutical and chemical research. The presence of a fluorine substituent on the phenyl ring enhances its metabolic stability and binding affinity, making it a valuable intermediate in drug discovery. The hydrochloride salt form improves solubility and handling properties, facilitating its use in synthetic processes. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its structural similarity to pharmacologically active amines. Its well-defined chemical properties and purity make it suitable for precise experimental applications. Proper storage under anhydrous conditions is recommended to maintain stability.
1-(3-Fluorophenyl)butan-1-amine hydrochloride structure
1864074-37-2 structure
Product Name:1-(3-Fluorophenyl)butan-1-amine hydrochloride
CAS No:1864074-37-2
MF:C10H15ClFN
MW:203.684205293655
MDL:MFCD28126387
CID:5141400
PubChem ID:86262882
Update Time:2025-08-02

1-(3-Fluorophenyl)butan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-FLUOROPHENYL)BUTAN-1-AMINE HYDROCHLORIDE
    • 1-(3-fluorophenyl)butan-1-amine hydrochloride
    • 1-(3-fluorophenyl)butan-1-amine;hydrochloride
    • CS-0432861
    • 1-(3-fluorophenyl)butan-1-aminehydrochloride
    • EN300-240956
    • E85209
    • 1864074-37-2
    • KS-9732
    • F2167-1927
    • AKOS026747558
    • 1-(3-Fluorophenyl)butan-1-amine hydrochloride
    • MDL: MFCD28126387
    • Inchi: 1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H
    • InChI Key: PJACYMKJBXMKIA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(F)C=1)(N)CCC.Cl

Computed Properties

  • Exact Mass: 203.0877053g/mol
  • Monoisotopic Mass: 203.0877053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(3-Fluorophenyl)butan-1-amine hydrochloride

1-(3-Fluorophenyl)butan-1-amine Hydrochloride (CAS 1864074-37-2): A Comprehensive Overview

1-(3-Fluorophenyl)butan-1-amine hydrochloride (CAS 1864074-37-2) is a fluorinated organic compound with significant potential in pharmaceutical research and specialty chemical applications. This hydrochloride salt form of the amine derivative has garnered attention due to its unique structural properties, which make it valuable for drug discovery and material science.

The compound features a fluorophenyl group attached to a butylamine backbone, with the hydrochloride salt enhancing its stability and solubility. Researchers are particularly interested in 1-(3-fluorophenyl)butan-1-amine HCl for its potential as a building block in medicinal chemistry, where fluorinated compounds often exhibit improved bioavailability and metabolic stability.

Recent trends in pharmaceutical development have increased demand for fluorinated amine derivatives, as evidenced by growing search queries for "fluorinated drug candidates 2024" and "amine-based pharmaceutical intermediates." The presence of the fluorine atom at the meta position (3-position) of the phenyl ring in CAS 1864074-37-2 makes this compound particularly interesting for structure-activity relationship studies.

From a synthetic chemistry perspective, 1-(3-fluorophenyl)butan-1-amine hydrochloride serves as a versatile intermediate. Its applications extend to the development of novel materials, where fluorinated aromatic compounds contribute to enhanced thermal stability and electronic properties. The compound's purity and characterization are critical factors, as indicated by frequent searches for "HPLC analysis of fluorinated amines" and "NMR characterization of pharmaceutical salts."

The physicochemical properties of 1-(3-fluorophenyl)butan-1-amine HCl include good solubility in polar solvents and moderate stability under standard conditions. These characteristics make it suitable for various experimental protocols, addressing common researcher concerns about compound handling and storage that appear in search analytics.

In the context of green chemistry initiatives, there's growing interest in sustainable synthesis methods for compounds like CAS 1864074-37-2. Search data shows increasing queries for "eco-friendly amine synthesis" and "fluorination techniques with reduced environmental impact," reflecting the industry's shift toward more sustainable practices.

Quality control aspects of 1-(3-fluorophenyl)butan-1-amine hydrochloride are paramount, with analytical techniques such as mass spectrometry and chiral HPLC being frequently employed. The compound's potential as a chiral building block in asymmetric synthesis has led to numerous investigations, as chiral amines represent a significant portion of pharmaceutical active ingredients.

The market for fluorinated fine chemicals continues to expand, with 1-(3-fluorophenyl)butan-1-amine HCl positioned as a valuable research chemical. Industry reports and search trends indicate sustained interest in "fluorine in drug design" and "next-generation amine derivatives," suggesting ongoing relevance for this compound class.

Safety considerations for handling CAS 1864074-37-2 follow standard laboratory protocols for amine hydrochlorides. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended, consistent with general chemical safety principles that researchers frequently search for.

Future research directions for 1-(3-fluorophenyl)butan-1-amine hydrochloride may explore its potential in neurological applications, given the importance of fluorinated compounds in central nervous system drug development. This aligns with current pharmaceutical industry trends and frequent searches for "CNS-active fluorinated compounds."

From a regulatory standpoint, 1-(3-fluorophenyl)butan-1-amine HCl is primarily used for research purposes. Its status as a non-controlled substance makes it accessible for scientific investigation, though appropriate documentation and handling procedures should always be maintained.

The synthesis and applications of CAS 1864074-37-2 continue to be active areas of research, with particular focus on optimizing yield and purity. Recent publications and patent filings indicate growing interest in this compound's potential across multiple scientific disciplines.

In conclusion, 1-(3-fluorophenyl)butan-1-amine hydrochloride represents an important fluorinated building block with diverse applications in pharmaceutical research and specialty chemistry. Its unique structural features and growing relevance in drug discovery make it a compound of significant interest to researchers worldwide.

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